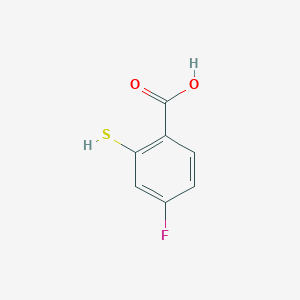

4-Fluoro-2-mercaptobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRNYBPPRDZSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508536 | |

| Record name | 4-Fluoro-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81223-43-0 | |

| Record name | 4-Fluoro-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H NMR and 13C NMR spectra of 4-Fluoro-2-mercaptobenzoic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoro-2-mercaptobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-2-mercaptobenzoic acid. In the absence of direct experimental spectra in publicly available databases, this document synthesizes data from structurally analogous compounds and fundamental NMR principles to offer a detailed spectral interpretation. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical characterization. We will delve into the theoretical underpinnings of chemical shifts, spin-spin coupling, and the influence of substituents on the benzene ring, providing a robust framework for understanding the NMR properties of this and similar molecules.

Introduction: The Structural Significance of 4-Fluoro-2-mercaptobenzoic acid

4-Fluoro-2-mercaptobenzoic acid is a substituted aromatic compound featuring a carboxylic acid, a fluorine atom, and a thiol group. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The presence of a thiol group suggests potential applications in metal chelation and bioconjugation, while the fluorine atom can significantly influence the molecule's electronic properties and biological activity.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity of atoms and gain insights into the electronic structure of the molecule. This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-2-mercaptobenzoic acid.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 4-Fluoro-2-mercaptobenzoic acid is expected to exhibit distinct signals for the aromatic protons, the carboxylic acid proton, and the thiol proton. The chemical shifts and splitting patterns of the aromatic protons are governed by the electronic effects of the three substituents.

Substituent Effects on Aromatic Protons

-

-COOH (Carboxylic Acid): This group is electron-withdrawing and will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).

-

-F (Fluorine): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect, which deshields nearby protons. It also possesses lone pairs that can participate in resonance, which can have a shielding effect, particularly at the para position.

-

-SH (Thiol): The thiol group is generally considered a weak electron-donating group through resonance and weakly electron-withdrawing through induction.

Considering these effects, we can predict the relative chemical shifts of the three aromatic protons.

Predicted Chemical Shifts and Splitting Patterns

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-3, H-5, and H-6.

-

H-3: This proton is ortho to the electron-withdrawing carboxylic acid group and ortho to the thiol group. It is expected to be significantly deshielded. It will be split by H-5 (para coupling) and by the fluorine at C-4 (meta coupling).

-

H-5: This proton is meta to the carboxylic acid, ortho to the fluorine, and meta to the thiol group. The strong electronegativity of the adjacent fluorine will cause a significant downfield shift. It will be split by H-3 (para coupling), H-6 (ortho coupling), and the fluorine at C-4 (ortho coupling).

-

H-6: This proton is ortho to the carboxylic acid group and meta to both the fluorine and thiol groups. It is expected to be the most downfield-shifted aromatic proton due to the proximity of the carboxylic acid. It will be split by H-5 (ortho coupling) and the fluorine at C-4 (meta coupling).

The carboxylic acid proton (-COOH) will likely appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-14 ppm.[2] The thiol proton (-SH) will also likely be a singlet, with a chemical shift that can vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Spectral Data for 4-Fluoro-2-mercaptobenzoic acid

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | ~7.2 - 7.4 | dd | J(H3-H5) ≈ 1-2 Hz, J(H3-F) ≈ 4-6 Hz |

| H-5 | ~7.0 - 7.2 | ddd | J(H5-H6) ≈ 8-9 Hz, J(H5-F) ≈ 8-10 Hz, J(H5-H3) ≈ 1-2 Hz |

| H-6 | ~7.9 - 8.1 | dd | J(H6-H5) ≈ 8-9 Hz, J(H6-F) ≈ 5-7 Hz |

| -COOH | ~12 - 13 | br s | - |

| -SH | ~3.5 - 4.5 | s | - |

Visualizing Coupling Interactions

The spin-spin coupling interactions between the protons and the fluorine atom are crucial for structural assignment. The following diagram illustrates these relationships.

Caption: Predicted coupling interactions in 4-Fluoro-2-mercaptobenzoic acid.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of 4-Fluoro-2-mercaptobenzoic acid is expected to show seven distinct signals, one for each carbon atom in the molecule, as there is no molecular symmetry.[3][4] The chemical shifts will be influenced by the attached substituents, and the carbon signals will exhibit splitting due to coupling with the fluorine atom (¹³C-¹⁹F coupling).

Substituent Effects on ¹³C Chemical Shifts

-

-COOH: The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at a very downfield chemical shift. The ipso-carbon (C-1) will also be deshielded.

-

-F: The carbon directly attached to the fluorine (C-4) will be highly deshielded due to the strong electronegativity of fluorine and will show a large one-bond C-F coupling constant.

-

-SH: The thiol group has a more moderate effect on the chemical shift of the carbon it is attached to (C-2).

Predicted Chemical Shifts and C-F Coupling

The chemical shifts of the aromatic carbons can be predicted based on data from similar compounds like 4-fluorobenzoic acid.[5] The most notable feature will be the splitting of the carbon signals due to coupling with the ¹⁹F nucleus. The magnitude of the coupling constant (J) decreases with the number of bonds separating the carbon and fluorine atoms.[6][7]

Table 2: Predicted ¹³C NMR Spectral Data for 4-Fluoro-2-mercaptobenzoic acid

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted ¹JCF, ²JCF, ³JCF (Hz) |

| C-1 | ~130 - 135 | d | ³JCF ≈ 3-5 Hz |

| C-2 | ~135 - 140 | d | ³JCF ≈ 3-5 Hz |

| C-3 | ~118 - 122 | d | ²JCF ≈ 20-25 Hz |

| C-4 | ~160 - 165 | d | ¹JCF ≈ 240-250 Hz |

| C-5 | ~115 - 120 | d | ²JCF ≈ 20-25 Hz |

| C-6 | ~130 - 135 | d | ³JCF ≈ 7-9 Hz |

| -COOH | ~168 - 172 | s | - |

Visualization of Carbon Environments

The following diagram illustrates the unique carbon environments and their proximity to the fluorine atom, which dictates the C-F coupling patterns.

Caption: Carbon environments and their coupling relationship to fluorine.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 4-Fluoro-2-mercaptobenzoic acid, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: A deuterated solvent that can dissolve the analyte is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for benzoic acid derivatives as it can dissolve the compound and its exchangeable protons (-COOH and -SH) will be observable.

-

Concentration: Prepare a solution of approximately 5-10 mg of 4-Fluoro-2-mercaptobenzoic acid in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general guidelines for a 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment with NOE (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Experimental Workflow Diagram

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-2-mercaptobenzoic acid. By leveraging data from analogous structures and fundamental NMR principles, we have established a solid theoretical framework for interpreting the spectral features of this molecule. The predicted chemical shifts, multiplicities, and coupling constants offer valuable guidance for the structural elucidation of this and related compounds. The outlined experimental protocol provides a practical approach for obtaining high-quality NMR data. This guide serves as a valuable resource for researchers and scientists in the fields of chemistry and drug development.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

- Emsley, J. W., & Phillips, L. (1971). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526.

-

Reddit. (2017, January 25). Carbon-fluorine spin coupling constants. r/chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved from [Link]

-

ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

- Magnetic Resonance in Chemistry. (1990).

-

MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

Sources

- 1. Buy 4-Fluoro-2-mercaptobenzoic acid | 81223-43-0 [smolecule.com]

- 2. web.mit.edu [web.mit.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 4-Fluorobenzoic acid(456-22-4) 13C NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of 4-Fluoro-2-mercaptobenzoic Acid

This guide provides an in-depth analysis of the chemical stability, recommended storage conditions, and potential degradation pathways for 4-Fluoro-2-mercaptobenzoic acid (C₇H₅FO₂S). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity of this compound in research and development settings.

Introduction: A Molecule of Dual Reactivity

4-Fluoro-2-mercaptobenzoic acid is an aromatic compound featuring a carboxylic acid, a thiol (mercaptan), and a fluorine substituent on the benzene ring. This unique combination of functional groups dictates its chemical behavior, potential applications, and, critically, its stability profile. The thiol group is a potent nucleophile and is susceptible to oxidation, while the carboxylic acid group can undergo esterification and other related reactions. The fluorine atom, with its high electronegativity, influences the electronic properties of the entire molecule, impacting the reactivity of the other functional groups.[1][2] Understanding these intrinsic properties is paramount to preserving the compound's purity and reactivity for its intended use.

Physicochemical Properties and Inherent Stability

A summary of the key physicochemical properties of 4-Fluoro-2-mercaptobenzoic acid and related compounds is presented in Table 1. While specific experimental thermal degradation data for 4-Fluoro-2-mercaptobenzoic acid is limited, insights can be drawn from related fluorinated and mercapto-substituted benzoic acids. Generally, mercaptobenzoic acids are described as stable under normal conditions but are sensitive to air and temperature, which can promote the oxidation of the thiol group.[3] The thermal decomposition of perfluoroalkyl carboxylic acids has been observed at temperatures as low as 150°C.[4]

| Property | 4-Fluoro-2-mercaptobenzoic acid | 4-Mercaptobenzoic acid | 2-Mercaptobenzoic acid | 4-Fluorobenzoic acid |

| Molecular Formula | C₇H₅FO₂S | C₇H₆O₂S | C₇H₆O₂S | C₇H₅FO₂ |

| Molecular Weight | 172.18 g/mol | 154.19 g/mol | 154.19 g/mol | 140.11 g/mol |

| Appearance | Solid | Crystal - Powder | Yellow Solid | Solid |

| Melting Point | Not specified | 219 °C | 162-169 °C | 182-184 °C |

| Key Sensitivities | Air, Light, Heat (inferred) | Air Sensitive | Air Sensitive | Not specified |

Data compiled from various sources.

Key Degradation Pathways

The primary route of degradation for 4-Fluoro-2-mercaptobenzoic acid is the oxidation of the thiol group. This can proceed through several stages, ultimately leading to the formation of sulfonic acid. The presence of the electron-withdrawing fluorine atom can influence the rate of these reactions.

Oxidative Degradation of the Thiol Group

The thiol (-SH) group is readily oxidized, especially in the presence of air (oxygen), metal ions, or other oxidizing agents. The most common degradation pathway involves the formation of a disulfide bridge between two molecules of the parent compound.

-

Disulfide Formation: This is a common oxidative pathway for thiols, resulting in the formation of a dimer.

-

Further Oxidation: The disulfide can be further oxidized to form a range of sulfur-containing species, including sulfenic, sulfinic, and ultimately sulfonic acids.

The following diagram illustrates the primary oxidative degradation pathway.

Caption: Oxidative degradation pathway of the thiol group.

Thermal and Photolytic Degradation

Recommended Storage and Handling Conditions

To ensure the long-term stability of 4-Fluoro-2-mercaptobenzoic acid, it is crucial to mitigate the risks of oxidation, thermal degradation, and photodegradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place, with some suppliers recommending <15°C. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidation of the sensitive thiol group. |

| Light | Store in a dark place, using amber vials or opaque containers. | To prevent photodegradation. |

| Container | Keep container tightly closed. | To prevent exposure to air and moisture. |

| Incompatible Materials | Strong oxidizing agents. | To avoid rapid and exothermic reactions with the thiol group. |

These recommendations are synthesized from safety data sheets of related mercaptobenzoic acids.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of 4-Fluoro-2-mercaptobenzoic acid should involve forced degradation studies followed by analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[6][7][8]

Objective: To generate potential degradation products of 4-Fluoro-2-mercaptobenzoic acid under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 4-Fluoro-2-mercaptobenzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

-

Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

-

-

Sample Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of both.[9][10]

Objective: To develop an HPLC method for the separation and quantification of 4-Fluoro-2-mercaptobenzoic acid and its potential degradation products.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer (for peak identification).

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to achieve good separation of all peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of 4-Fluoro-2-mercaptobenzoic acid (typically around 254 nm).

-

Injection Volume: 10 µL.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

The stability of 4-Fluoro-2-mercaptobenzoic acid is primarily influenced by its thiol group, which is susceptible to oxidation. Therefore, stringent control of storage conditions, including the use of an inert atmosphere and protection from light and heat, is essential to maintain its integrity. Forced degradation studies coupled with a validated stability-indicating HPLC method provide a robust framework for assessing the stability of this compound and identifying any potential degradation products. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of 4-Fluoro-2-mercaptobenzoic acid in their applications.

References

-

ACS Publications. (2023, May 17). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Retrieved from [Link]

-

ResearchGate. (2023, November 4). Alkyl Derivatives of 2‐Mercaptobenzoic Acid Exhibit Dual Anti‐Inflammatory and Antioxidant Activities: Combined In Vivo, In Vitro, and In Silico Evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95738, 4-Mercaptobenzoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2005). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2018, November 6). RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins. Retrieved from [Link]

-

European Pharmaceutical Review. (2023, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

ResearchGate. (2019, March 18). A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, November 24). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. PubMed. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]

-

MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]

-

ResearchGate. (2016, December). (PDF) Forced Degradation Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, July 11). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. PubMed Central. Retrieved from [Link]

-

RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

Sources

- 1. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Versatility of 4-Fluoro-2-mercaptobenzoic Acid: A Guide for Researchers and Drug Development Professionals

Introduction: Unlocking the Potential of a Fluorinated Thiol Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms and thiol groups into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties.[1] 4-Fluoro-2-mercaptobenzoic acid, a trifunctional aromatic compound, emerges as a highly versatile building block for the synthesis of complex organic molecules, novel materials, and potential therapeutic agents. The presence of a carboxylic acid, a nucleophilic thiol, and an electron-withdrawing fluorine atom on a single aromatic ring provides a unique combination of reactivity and structural features.[2]

This technical guide provides an in-depth exploration of the synthesis and diverse applications of 4-Fluoro-2-mercaptobenzoic acid, offering detailed protocols and mechanistic insights to empower researchers in their scientific endeavors.

Physicochemical Properties and Reactivity Profile

4-Fluoro-2-mercaptobenzoic acid is an aromatic compound with the chemical formula C₇H₅FO₂S and a molecular weight of 172.18 g/mol .[2] Its reactivity is governed by the interplay of its three functional groups:

-

Carboxylic Acid (-COOH): This group can undergo standard transformations such as esterification, amidation, and reduction. Its acidity is influenced by the electronic effects of the adjacent thiol and the fluorine atom at the para-position.[2]

-

Thiol (-SH): The thiol group is a potent nucleophile, readily participating in S-alkylation, S-acylation, and disulfide bond formation. It can also be oxidized to sulfonic acid under appropriate conditions.[2]

-

Fluorine (-F): The fluorine atom enhances the metabolic stability of derivatives and can influence binding affinities with biological targets through favorable electrostatic interactions.[1]

| Property | Value | Reference |

| CAS Number | 81223-43-0 | |

| Molecular Formula | C₇H₅FO₂S | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

Synthesis of 4-Fluoro-2-mercaptobenzoic Acid

A plausible and efficient synthesis of 4-Fluoro-2-mercaptobenzoic acid can be adapted from established methods for preparing related mercaptobenzoic acids. A common strategy involves the diazotization of an aminobenzoic acid precursor, followed by the introduction of the thiol group.

Protocol 1: Synthesis via Diazotization of 2-Amino-4-fluorobenzoic Acid

This protocol is based on the well-established Sandmeyer-type reaction for the introduction of a thiol group onto an aromatic ring.

Workflow Diagram:

Caption: Synthetic workflow for 4-Fluoro-2-mercaptobenzoic acid.

Materials:

-

2-Amino-4-fluorobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Ethyl Xanthate

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Ice

Procedure:

-

Diazotization:

-

Suspend 2-amino-4-fluorobenzoic acid (1 equivalent) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Thiolation:

-

In a separate flask, dissolve potassium ethyl xanthate (1.5 equivalents) in water and cool to 10 °C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A colored precipitate should form.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Hydrolysis and Isolation:

-

Heat the reaction mixture to 70-80 °C and add a solution of sodium hydroxide (3 equivalents) in water.

-

Reflux the mixture for 4-6 hours to hydrolyze the xanthate intermediate.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

-

Wash the aqueous layer with diethyl ether to remove non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until a precipitate forms (pH ~2-3).

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Fluoro-2-mercaptobenzoic acid.

-

Rationale: This method is robust and generally provides good yields. The low temperatures during diazotization are crucial to prevent the premature decomposition of the diazonium salt. The xanthate intermediate is a stable and easily handled precursor to the final thiol.

Applications in Organic Synthesis

The unique arrangement of functional groups in 4-Fluoro-2-mercaptobenzoic acid makes it a valuable precursor for the synthesis of various heterocyclic systems and polymers.

Application 1: Synthesis of Fluorinated Thioxanthones

Thioxanthones are a class of sulfur-containing heterocyclic compounds with a range of biological activities, including antitumor properties.[3][4] 4-Fluoro-2-mercaptobenzoic acid can be used as a key starting material to introduce a fluorine atom into the thioxanthone scaffold, potentially enhancing its therapeutic properties.

Reaction Scheme:

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-Fluoro-2-mercaptobenzoic acid | 81223-43-0 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Derivatization of 4-Fluoro-2-mercaptobenzoic Acid for Biological Screening Library Generation

Introduction: The Strategic Value of the 4-Fluoro-2-mercaptobenzoic Acid Scaffold

In modern drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a screening campaign. The 4-Fluoro-2-mercaptobenzoic acid molecule is a compelling starting point for library synthesis due to its unique combination of three strategically positioned functional groups.[1] Its chemical formula is C₇H₅FO₂S with a molecular weight of 172.18 g/mol .[1]

-

The Carboxylic Acid: This group is a ubiquitous pharmacophore, often engaging in crucial hydrogen bonding and electrostatic interactions with biological targets.[2] However, its ionized state at physiological pH can limit membrane permeability. Derivatization into esters or amides provides a proven strategy to modulate this property, enhancing bioavailability and exploring new binding interactions.[3][4]

-

The Thiol (Mercapto) Group: The thiol group is a potent nucleophile and can participate in various biological processes, including metal chelation, antioxidant activity, and covalent interactions with protein residues.[5] Its modification through S-alkylation allows for the introduction of a wide array of substituents, profoundly altering the molecule's size, lipophilicity, and target engagement profile.[6]

-

The Fluorine Atom: The fluorine substituent provides key medicinal chemistry advantages. Its strong electron-withdrawing nature influences the acidity (pKa) of the nearby carboxylic acid group and can enhance binding affinity to target proteins through favorable electrostatic interactions.[1] Furthermore, it can block sites of metabolic oxidation, improving the pharmacokinetic profile of potential drug candidates.

This application note provides a comprehensive guide to the strategic derivatization of 4-Fluoro-2-mercaptobenzoic acid, presenting two robust, parallel workflows to generate a diverse chemical library suitable for high-throughput biological screening.

Physicochemical Properties and Handling

Before commencing synthesis, it is crucial to understand the properties of the starting material.

| Property | Value | Source |

| Molecular Formula | C₇H₅FO₂S | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| pKa (Carboxylic Acid) | Estimated ~3.5 - 3.8 | [1] |

| Appearance | Solid (Varies by supplier) | N/A |

| Storage Conditions | Stable under normal conditions, but sensitive to air. Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the thiol group. | [1] |

Safety Note: Handle 4-Fluoro-2-mercaptobenzoic acid and its related isomers in a well-ventilated fume hood. It may cause skin, eye, and respiratory irritation.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Global Derivatization Strategy

The core strategy involves the selective modification of the thiol and carboxylic acid groups. Two primary workflows can be pursued in parallel to rapidly generate structural diversity. This approach allows for a systematic exploration of structure-activity relationships (SAR) around the core scaffold.

Figure 1: Parallel derivatization workflows for library synthesis.

Workflow A: Thiol Derivatization via S-Alkylation

This workflow focuses on modifying the thiol group while preserving the carboxylic acid. S-alkylation is a robust and high-yielding reaction that converts the thiol into a thioether, a common functional group in pharmaceuticals.[6]

Causality: The thiol proton is weakly acidic and can be removed by a mild base to generate a highly nucleophilic thiolate anion. This anion readily attacks electrophilic alkyl halides (or other alkylating agents) in an SN2 reaction to form a stable carbon-sulfur bond.[6]

Figure 2: Step-by-step workflow for S-Alkylation.

Protocol 4.1: General Procedure for S-Alkylation

-

Preparation: To a solution of 4-Fluoro-2-mercaptobenzoic acid (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).

-

Expert Insight: Using a non-nucleophilic base is critical to prevent competing reactions. K₂CO₃ is an excellent choice as it is inexpensive, effective, and easily removed during workup.

-

-

Thiolate Formation: Stir the mixture at room temperature for 15-30 minutes. The deprotonation of the thiol group forms the reactive thiolate anion.

-

Alkylation: Add the desired alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or gently heat to 50-60°C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.

-

Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired S-alkylated derivative.

Workflow B: Carboxylic Acid Derivatization

This workflow modifies the carboxylic acid, a key interaction point, into less acidic and more lipophilic amides and esters. These reactions are cornerstones of medicinal chemistry.[8][9]

Protocol 5.1: Amide Coupling using EDC/HOBt

Causality: Amide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions. The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) traps the active intermediate to form an HOBt-ester, which is more stable and reacts cleanly with the desired amine to form the amide bond, minimizing side products and racemization.[8]

Figure 3: Step-by-step workflow for Amide Coupling.

-

Preparation: Dissolve 4-Fluoro-2-mercaptobenzoic acid (1.0 eq), the desired amine (1.2 eq), and HOBt (1.5 eq) in an anhydrous solvent such as Dichloromethane (DCM) or DMF.

-

Activation: Cool the mixture to 0°C in an ice bath. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by the portion-wise addition of EDC (1.5 eq).

-

Expert Insight: Maintaining a low temperature during the addition of the coupling agent is crucial to prevent side reactions and potential racemization if chiral amines are used.[10]

-

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor progress by LC-MS.

-

Workup & Purification: Perform a standard aqueous workup as described in Protocol 4.1. Purify the crude product via flash chromatography to obtain the desired amide derivative.

Protocol 5.2: Fischer-Speier Esterification

Causality: In the presence of a strong acid catalyst (like H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon highly electrophilic. A molecule of alcohol can then act as a nucleophile, attacking this carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[11][12] Using a large excess of the alcohol drives the equilibrium towards the product side, ensuring a high yield.[11]

-

Preparation: Dissolve 4-Fluoro-2-mercaptobenzoic acid (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Catalysis: Cool the mixture to 0°C and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC or LC-MS.

-

Expert Insight: For more complex or acid-sensitive alcohols, alternative methods like using thionyl chloride to form the acid chloride followed by addition of the alcohol can be employed.[13]

-

-

Workup & Purification: After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). Remove the excess alcohol under reduced pressure. Extract the aqueous residue with ethyl acetate, and then follow the workup and purification steps outlined in Protocol 4.1.

Library Design and Building Block Selection

The success of a screening campaign depends on the chemical diversity of the library.[14] The selection of alkylating agents (for Workflow A) and amines/alcohols (for Workflow B) should be guided by the principles of exploring diverse physicochemical properties.

| Reagent Class | Example Building Blocks | Resulting Property Modulation |

| Alkyl Halides (R-X) | Benzyl bromide, 2-bromoethylamine, methyl iodide, 4-(bromomethyl)pyridine | Introduces aromatic, basic, small alkyl, and heterocyclic moieties. Modulates size, polarity, and potential H-bonding. |

| Amines (R-NH₂) | Aniline, morpholine, piperidine, L-valine methyl ester | Creates aromatic amides, cyclic aliphatic amides, and incorporates chiral centers. Explores diverse conformational space. |

| Alcohols (R-OH) | Ethanol, isopropanol, benzyl alcohol, 2-methoxyethanol | Generates simple alkyl esters, bulky esters, and esters with additional functional groups (ethers) to fine-tune solubility. |

Analytical Characterization of the Library

The identity and purity of each synthesized compound must be rigorously confirmed before biological screening. A multi-technique approach is essential for comprehensive characterization.[15][16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for reaction monitoring and initial purity assessment.[16] It provides the molecular weight of the product, confirming the success of the derivatization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The disappearance of the thiol proton signal (~3-4 ppm) or carboxylic acid proton signal (>10 ppm) and the appearance of new signals corresponding to the added R-group confirm the transformation.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition of the newly synthesized molecule.

Conclusion

The 4-Fluoro-2-mercaptobenzoic acid scaffold offers a versatile and powerful platform for the generation of diverse small molecule libraries. The parallel derivatization workflows detailed in this note—S-alkylation of the thiol and amidation/esterification of the carboxylic acid—are robust, scalable, and utilize standard laboratory reagents and techniques. By systematically applying these protocols with a diverse set of building blocks, researchers can efficiently generate high-quality compound libraries, significantly enhancing the potential for discovering novel bioactive agents in subsequent biological screening campaigns.

References

-

Pace, N. J., & Weerapana, E. (2021). Medicinal Thiols: Current Status and New Perspectives. PubMed Central (PMC), National Institutes of Health. Available from: [Link]

-

Hagenaars, A., et al. (2008). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. PubMed Central (PMC). Available from: [Link]

-

Pattar, V. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC), National Institutes ofHttpServer. Available from: [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. Esterification of benzoic acid to methyl benzoate. Available from: [Link]

-

PubChem, National Center for Biotechnology Information. 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid. Available from: [Link]

- Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.

-

Razi, F. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. Available from: [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available from: [Link]

-

HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

-

Roberts, D., & Urey, H. C. (1948). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Journal of the American Chemical Society. Available from: [Link]

-

Jeschke, P. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available from: [Link]

-

Kaur, M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

-

Davies, J. W., et al. (2013). Strategies for Small Molecule Library Design. PubMed. Available from: [Link]

-

Virgilio, T., et al. (2023). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. PubMed Central (PMC), National Institutes of Health. Available from: [Link]

-

Agilent Technologies. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]

-

Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available from: [Link]

-

Wikipedia. 4-Fluorobenzoic acid. Available from: [Link]

-

American Chemical Society Publications. Approved Drugs Containing Thiols as Inhibitors of Metallo-β-lactamases: Strategy To Combat Multidrug-Resistant Bacteria. Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Available from: [Link]

-

ResearchGate. (PDF) Kinetic research and modeling of benzoic acid esterification process. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. Available from: [Link]

-

Liu, D. Q., & Sun, H. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central (PMC), National Institutes of Health. Available from: [Link]

-

Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available from: [Link]

-

Zhang, C., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. PubMed. Available from: [Link]

-

PubChem, National Center for Biotechnology Information. 4-Mercaptobenzoic acid. Available from: [Link]

-

Royal Society of Chemistry. (2022) A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry. Available from: [Link]

-

Thermo Fisher Scientific. (2020) Small Molecule Characterization and Identification With Orbitrap ID-X MS. YouTube. Available from: [Link]

Sources

- 1. Buy 4-Fluoro-2-mercaptobenzoic acid | 81223-43-0 [smolecule.com]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. 4-Mercaptobenzoic acid | C7H6O2S | CID 95738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hepatochem.com [hepatochem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Strategies for small molecule library design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. drugtargetreview.com [drugtargetreview.com]

Synthesis of 4-Fluoro-2-(phenylamino)benzoic Acid Derivatives: A Detailed Guide to Ullmann Condensation and Buchwald-Hartwig Amination

Introduction: The Significance of 4-Fluoro-2-(phenylamino)benzoic Acid Scaffolds in Modern Drug Discovery

The 4-Fluoro-2-(phenylamino)benzoic acid core, a derivative of N-phenylanthranilic acid, represents a privileged scaffold in medicinal chemistry. Its structural motif is a key component in a range of biologically active molecules, from non-steroidal anti-inflammatory drugs (NSAIDs) to targeted anticancer therapies.[1] The incorporation of a fluorine atom can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation, making fluorinated derivatives particularly attractive in drug design.[2]

Notably, this scaffold is a critical precursor in the synthesis of potent kinase inhibitors, such as lapatinib, a dual tyrosine kinase inhibitor that targets the HER2/neu and epidermal growth factor receptors. The efficient and scalable synthesis of 4-Fluoro-2-(phenylamino)benzoic acid and its analogs is therefore of paramount importance to researchers and scientists in the field of drug development.

This comprehensive guide provides a detailed exploration of two powerful synthetic methodologies for the construction of the C-N bond in these valuable compounds: the classical Ullmann condensation and the modern Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each reaction, provide field-proven, step-by-step protocols, and offer a comparative analysis to guide the discerning researcher in selecting the optimal synthetic route.

Strategic Approaches to C-N Bond Formation: A Tale of Two Chemistries

The construction of the aryl-amine bond is the cornerstone of synthesizing 4-Fluoro-2-(phenylamino)benzoic acid derivatives. Historically, this transformation has been achieved through copper-catalyzed nucleophilic aromatic substitution, known as the Ullmann condensation. While robust, this method often requires harsh reaction conditions. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has provided a milder and often more efficient alternative.

The Ullmann Condensation: A Time-Honored Copper-Catalyzed Approach

The Ullmann condensation is a long-established method for forming C-N bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.[3] The reaction proceeds through a mechanism that is believed to involve a Cu(I) active species.

Mechanism of the Ullmann Condensation

The precise mechanism of the Ullmann condensation can vary depending on the specific reaction conditions, but a generally accepted pathway involves the following key steps:

-

Formation of a Copper-Amine Complex: The amine substrate coordinates to the Cu(I) catalyst.

-

Deprotonation: A base removes a proton from the coordinated amine to form a copper amide intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species to continue the catalytic cycle.

The choice of copper source (e.g., copper powder, Cu₂O, CuI), base (typically an inorganic carbonate like K₂CO₃), and solvent (high-boiling polar aprotics like DMF or NMP) are critical parameters that influence the reaction's success and yield.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Revolution

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a mainstay in modern organic synthesis for the formation of C-N bonds.[4] It generally offers milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.[5]

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a Pd(0)/Pd(II) cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.

-

Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed via reductive elimination, yielding the desired arylamine product and regenerating the Pd(0) catalyst.[6]

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. A wide array of bulky, electron-rich phosphine ligands have been developed to enhance the reaction's efficiency and scope.[7]

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 4-Fluoro-2-(phenylamino)benzoic acid. These procedures are based on established literature methods and have been optimized for clarity and reproducibility.

Protocol 1: Ullmann Condensation for the Synthesis of 4-Fluoro-2-(phenylamino)benzoic Acid

This protocol is adapted from the synthesis of N-phenylanthranilic acid and related derivatives.[8][9]

Materials:

-

2-Bromo-4-fluorobenzoic acid

-

Aniline

-

Copper(I) iodide (CuI) or Copper bronze

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated and dilute

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-fluorobenzoic acid (1.0 eq), aniline (1.2 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.2 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-bromo-4-fluorobenzoic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature and pour it over a mixture of ice and water.

-

Acidify the aqueous mixture to pH 3-4 with concentrated hydrochloric acid. A precipitate should form.

-

Collect the precipitate by vacuum filtration and wash with water.

-

Dissolve the crude solid in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with dilute HCl, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Fluoro-2-(phenylamino)benzoic acid.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Fluoro-2-(phenylamino)benzoic Acid

This protocol is a generalized procedure based on the successful amination of similar 2-halobenzoic acid derivatives.

Materials:

-

2-Bromo-4-fluorobenzoic acid

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst (e.g., XPhos Pd G3)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Toluene or 1,4-Dioxane, anhydrous

-

Hydrochloric acid (HCl), dilute

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk tube or a round-bottom flask with a septum

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (glovebox or Schlenk line)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup (in a glovebox or under inert atmosphere): To a Schlenk tube, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.0 eq).

-

Reactant Addition: Add 2-bromo-4-fluorobenzoic acid (1.0 eq) and aniline (1.2 eq) to the Schlenk tube.

-

Solvent Addition: Add anhydrous toluene to the tube to achieve a concentration of approximately 0.5 M with respect to the 2-bromo-4-fluorobenzoic acid.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and carefully quench with dilute aqueous HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the pure 4-Fluoro-2-(phenylamino)benzoic acid.

Data Presentation: A Comparative Overview of Synthetic Methodologies

The choice between the Ullmann condensation and the Buchwald-Hartwig amination often depends on factors such as substrate scope, desired reaction conditions, and cost. Below is a comparative table summarizing typical reaction parameters and outcomes for the synthesis of N-aryl anthranilic acid derivatives.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (e.g., CuI, Cu powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Often not required, but can be beneficial (e.g., amino acids) | Essential (e.g., XPhos, BrettPhos) |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) or weaker inorganic bases with appropriate ligand choice |

| Temperature | High (often >150 °C) | Milder (typically 80-120 °C) |

| Reaction Time | 4-24 hours | 12-24 hours |

| Typical Yields | Good to excellent (60-95%) | Good to excellent (70-98%) |

| Substrate Scope | More limited, can be sensitive to sterics | Broader, tolerates a wider range of functional groups and sterically hindered substrates |

| Cost | Generally lower catalyst cost | Higher catalyst and ligand cost |

Conclusion and Future Perspectives

Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful and reliable methods for the synthesis of 4-Fluoro-2-(phenylamino)benzoic acid and its derivatives. The Ullmann reaction, while requiring more forcing conditions, offers a cost-effective approach. In contrast, the Buchwald-Hartwig amination provides a milder and more versatile alternative, albeit at a higher cost for the catalyst and ligand system.

The choice of method will ultimately be guided by the specific requirements of the synthesis, including the scale of the reaction, the functional group tolerance of the substrates, and economic considerations. As the demand for complex pharmaceutical intermediates continues to grow, the development of even more efficient, sustainable, and cost-effective catalytic systems for C-N bond formation will remain a vibrant area of research.

References

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. Retrieved from [Link]

-

4-Fluoro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central. Retrieved from [Link]

-

Synthesis of N‐aryl anthranilic acid via amination of chlorobenzoic acid using copper catalyst. ResearchGate. (n.d.). Retrieved from [Link]

-

Ullmann Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Non-steroidal anti-inflammatory drugs. PubMed Central. (n.d.). Retrieved from [Link]

-

(PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. (2021). Retrieved from [Link]

-

Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed. (n.d.). Retrieved from [Link]

-

Ullmann condensation. Wikipedia. (n.d.). Retrieved from [Link]

-

A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids. Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Publications. (n.d.). Retrieved from [Link]

-

Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. ResearchGate. (2006). Retrieved from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

-

Should I use Buchwald reaction or Ullman reaction?. ResearchGate. (2015). Retrieved from [Link]

-

Waldmann approach to 4-bromo-2-aminobenzoic acid (11).. ResearchGate. (n.d.). Retrieved from [Link]

-

Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. ACS Publications. (2006). Retrieved from [Link]

-

Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines.. Semantic Scholar. (2006). Retrieved from [Link]

-

(PDF) Buchwald-Hartwig reaction: An overview. ResearchGate. (n.d.). Retrieved from [Link]

-

Buchwald–Hartwig amination. Wikipedia. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig C-C Bond Formation. Macmillan Group Meeting. (2010). Retrieved from [Link]

-

The role of fluorine in medicinal chemistry. PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Navigating the Challenges of 4-Fluoro-2-mercaptobenzoic Acid: A Technical Guide to Overcoming Low Solubility in Reactions

Technical Support Center | Troubleshooting Guides & FAQs

Welcome to the technical support center for 4-Fluoro-2-mercaptobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the low solubility of this versatile reagent in their chemical reactions. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these experimental hurdles and achieve your desired synthetic outcomes.

Understanding the Molecule: The Root of the Solubility Challenge

4-Fluoro-2-mercaptobenzoic acid (FMB) is a trifunctional molecule featuring a carboxylic acid, a thiol, and a fluorine atom on a benzene ring. This unique combination of functional groups gives it significant potential in medicinal chemistry and materials science. However, the very features that make it synthetically attractive also contribute to its poor solubility in many common organic solvents. The polar carboxylic acid and thiol groups can engage in strong intermolecular hydrogen bonding, leading to a stable, high-melting-point solid (169-172 °C) that is often reluctant to dissolve.

This guide will provide a systematic approach to overcoming this challenge, focusing on practical, evidence-based strategies.

Frequently Asked Questions (FAQs)

Q1: In which solvents is 4-Fluoro-2-mercaptobenzoic acid generally soluble or insoluble?

Based on the principle of "like dissolves like" and data from analogous compounds, FMB exhibits the following general solubility profile:

-

Good Solubility: Expect good solubility in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] These solvents can effectively disrupt the intermolecular hydrogen bonds of FMB.

-

Limited Solubility: Non-polar solvents such as toluene, hexane, and diethyl ether are generally poor solvents for FMB due to the molecule's high polarity.[1]

Q2: My reaction requires a non-polar solvent. How can I get 4-Fluoro-2-mercaptobenzoic acid to dissolve?

This is a common challenge. Direct dissolution is unlikely to be effective. The most successful strategy is to convert the carboxylic acid into its more soluble salt form in situ. This is discussed in detail in the Troubleshooting Guides.

Q3: I am observing the formation of a white precipitate (disulfide) in my reaction mixture. What is happening and how can I prevent it?

The thiol group (-SH) in FMB is susceptible to oxidation, especially under basic conditions or in the presence of air, leading to the formation of a disulfide dimer. To mitigate this:

-

Degas your solvents: Removing dissolved oxygen by bubbling with an inert gas (nitrogen or argon) can significantly reduce oxidation.

-

Use milder bases: If a base is required, consider using weaker inorganic bases like potassium carbonate or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) instead of strong bases like sodium hydroxide, especially at elevated temperatures.

-

Protect the thiol group: If the thiol is not the reactive site for your desired transformation, protecting it as a thioether or thioester can be an effective strategy.[2]

Q4: How does pH affect the solubility of 4-Fluoro-2-mercaptobenzoic acid?

The solubility of FMB is highly pH-dependent due to the acidic nature of the carboxylic acid group (estimated pKa ~3.5-4.0) and the thiol group (pKa ~8-10).

-

Acidic to Neutral pH (pH < 7): The carboxylic acid is protonated, leading to low aqueous solubility.

-

Basic pH (pH > 8): The carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more soluble in aqueous and polar solvents. At even higher pH (>10), the thiol group will also deprotonate.

This pH-solubility relationship is the cornerstone of many strategies to enhance its reactivity.

Troubleshooting Guides: Practical Solutions for Common Reactions

This section provides detailed protocols and the scientific rationale behind them for overcoming the low solubility of FMB in common reaction types.

Guide 1: In-Situ Solubilization for Nucleophilic Acyl Substitution and Amide Coupling Reactions

A primary strategy to overcome the low solubility of FMB is to convert the carboxylic acid to its more soluble carboxylate salt in situ using a suitable base.

By adding a base, the acidic proton of the carboxylic acid is removed, forming an ionic carboxylate salt. This salt has significantly different physical properties, including much higher solubility in polar solvents.

Workflow for In-Situ Solubilization

Caption: Workflow for in-situ solubilization of FMB.

This protocol demonstrates the formation of an amide bond, a common reaction where FMB's solubility can be a hurdle.

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Fluoro-2-mercaptobenzoic acid (1.0 eq) and suspend it in anhydrous DMF.

-

In-Situ Solubilization: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the suspension and stir at room temperature until the solid dissolves completely, indicating the formation of the carboxylate salt.

-

Activation: Add HATU (1.1 eq) to the solution and stir for 15 minutes.

-

Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Workup:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Rationale for a Successful Reaction:

-

Solvent Choice: DMF is an excellent polar aprotic solvent that can solvate the carboxylate salt effectively.

-

Base Selection: DIPEA is a non-nucleophilic organic base that effectively deprotonates the carboxylic acid without promoting significant thiol oxidation.

-

Coupling Agent: HATU is a highly efficient coupling reagent for amide bond formation.

-

Workup: The acidic wash removes excess DIPEA, while the basic wash removes any unreacted FMB.

Guide 2: Fischer Esterification in a Solubilizing Medium

For reactions that are incompatible with basic conditions, such as acid-catalyzed esterifications, a different approach is needed.

In this strategy, the reaction solvent itself is chosen for its ability to dissolve the starting material. Polar protic solvents like methanol or ethanol can serve as both the solvent and a reactant.

Workflow for Fischer Esterification

Caption: Workflow for Fischer esterification of FMB.

This protocol details a classic Fischer esterification.[3]

-

Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-2-mercaptobenzoic acid in a large excess of absolute methanol (e.g., 15g of FMB in 60mL of methanol).[3]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 7.5mL for 15g of FMB).[3]

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 7-8 hours. Monitor the reaction by TLC.[3]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly add a 10% solution of sodium carbonate (Na₂CO₃) to neutralize the sulfuric acid and remove any unreacted FMB.[3]

-

Add chilled water and extract the product with an organic solvent like ethyl acetate.[3]

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by distillation or column chromatography.

-

Rationale for a Successful Reaction:

-

Le Chatelier's Principle: Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the formation of the ester product.[4]

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

-

Workup: The basic wash with sodium carbonate is crucial for removing both the sulfuric acid catalyst and any unreacted starting material, which will be deprotonated and become water-soluble.[3]

Data Summary

While specific quantitative solubility data for 4-Fluoro-2-mercaptobenzoic acid is not widely available in the literature, the following table provides a qualitative summary based on the properties of analogous compounds.

| Solvent | Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | Can act as both a hydrogen bond donor and acceptor. |

| Ethanol | Polar Protic | High | Similar to methanol, effectively solvates polar groups.[1] |

| Water | Polar Protic | Low (at neutral pH) | Limited by the non-polar aromatic ring. |

| DMSO | Polar Aprotic | High | Strong hydrogen bond acceptor.[1] |

| DMF | Polar Aprotic | High | Highly polar solvent capable of solvating polar molecules. |

| THF | Polar Aprotic | Moderate | Less polar than DMF and DMSO, but can still solvate FMB to some extent. |

| Acetone | Polar Aprotic | Moderate | Intermediate polarity. |

| Toluene | Non-polar | Low | "Like dissolves like" principle; poor match for the polar FMB.[1] |

| Hexane | Non-polar | Very Low | Highly non-polar, ineffective at solvating FMB. |

Conclusion

Successfully employing 4-Fluoro-2-mercaptobenzoic acid in organic synthesis hinges on effectively addressing its inherent low solubility. The strategies outlined in this guide, primarily centered on in situ salt formation under basic conditions or the use of a solubilizing reaction medium for acid-catalyzed processes, provide robust and reliable solutions. By understanding the chemical principles governing its solubility and carefully selecting solvents and reagents, researchers can unlock the full synthetic potential of this valuable building block.

References

-

Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

-

Frontier, A. University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

-

MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]

-

Movassaghi, M., et al. A one-pot preparation of N-2-mercaptobenzoyl-amino amides. PMC. [Link]

-

University of Missouri-St. Louis. 22. The Fischer Esterification. [Link]

-

LibreTexts Chemistry. 4.7: Reaction Work-Ups. [Link]

-

Wikipedia. Protecting group. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Merlic, C. A., et al. UCLA. Organic Reaction Workup Formulas for Specific Reagents. [Link]

-

ResearchGate. Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6.... [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Clark, J. Chemguide. making carboxylic acids. [Link]

-

Oxford Learning Link. Appendix 6: Protecting groups. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Senge, M. O., et al. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

-

ResearchGate. Options for Carboxylic acid and Amine conjugation in presence of Thiols?. [Link]

-

ResearchGate. Comment on “The solubility of mercaptosuccinic acid in water + (methanol, ethanol, acetone) mixtures from (278.15 to 333.15 K). Fluid Phase Equilib. 361 (2014) 282–288.”. [Link]

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

Mount Allison University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

jOeCHEM. Practicing Rxns of Carboxylic Acid Derivatives (Worksheet Solutions Walkthrough). [Link]

-

ACS Publications. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]

- Google Patents.

-

Mayr, H., et al. Mayr's Database Of Reactivity Parameters: Other solvents (pure or mixtures). [Link]

Sources

Technical Support Center: Preventing Thiol Group Oxidation

A Guide for Researchers, Scientists, and Drug Development Professionals

Foundational Knowledge: Understanding Thiol Oxidation

The thiol group (-SH), present in the amino acid cysteine, is one of the most reactive functional groups in biomolecules.[1] Its propensity for oxidation is a double-edged sword: essential for forming stabilizing disulfide bonds in proteins, yet a significant challenge during synthesis and modification reactions where maintaining the free thiol form is critical.[1][2][3]

The "Why": The Chemistry of Thiol Oxidation